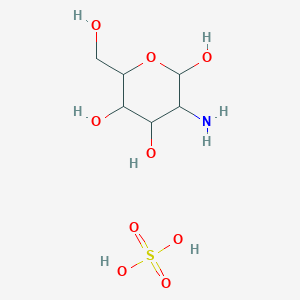
D-Glucosamine (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol; sulfuric acid is a complex organic compound that features a unique arrangement of amino and hydroxyl groups on an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol typically involves the use of advanced organic synthesis techniques. One common method involves the selective protection and deprotection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, thereby affecting biochemical pathways. Its hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with target molecules, leading to changes in their structure and function.
Propriétés
Formule moléculaire |
C6H15NO9S |
|---|---|
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4) |
Clé InChI |
VSKBNXJTZZAEPH-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-(4-Hydroxyphenyl)-6-imino-3-methyl-6,7-dihydropyrazolo[3,4-d][1,3]thiazin-1(4H)-yl)carbonyl)phenol](/img/structure/B14784140.png)
![(1S)-13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B14784150.png)
![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B14784154.png)
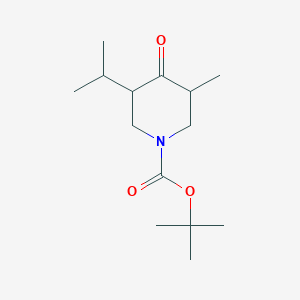
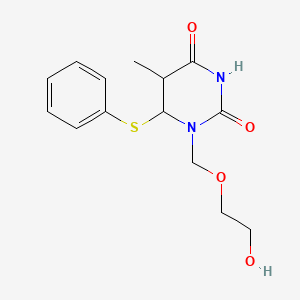
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethylphenyl)azetidin-2-one](/img/structure/B14784175.png)
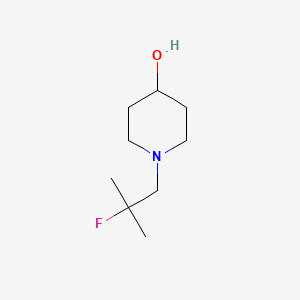
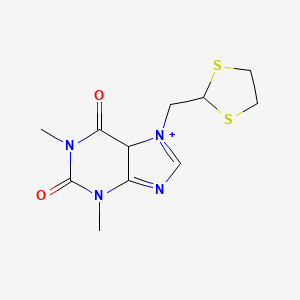
![tert-butyl (1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbonate](/img/structure/B14784195.png)
![disodium [(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]phosphonate](/img/structure/B14784201.png)
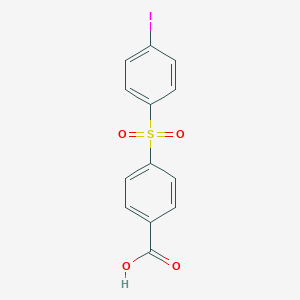
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate](/img/structure/B14784219.png)

![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
